2-[Bis(2-hydroxyethyl)amino]ethanol;phosphoric acid;2-[2,4,6-tris(1-phenylethyl)phenoxy]ethanol
Overview
Description
2-[Bis(2-hydroxyethyl)amino]ethanol;phosphoric acid;2-[2,4,6-tris(1-phenylethyl)phenoxy]ethanol is a complex chemical compound with diverse applications in various fields. This compound is known for its unique structure, which combines the properties of an amino alcohol, a phosphoric acid, and a phenoxy ethanol derivative. It is commonly used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol;phosphoric acid;2-[2,4,6-tris(1-phenylethyl)phenoxy]ethanol typically involves multiple steps. The initial step often includes the reaction of 2-[Bis(2-hydroxyethyl)amino]ethanol with phosphoric acid under controlled conditions to form an intermediate compound. This intermediate is then reacted with 2-[2,4,6-tris(1-phenylethyl)phenoxy]ethanol to yield the final product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol;phosphoric acid;2-[2,4,6-tris(1-phenylethyl)phenoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The phenoxy group can be reduced to form phenol derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, ketones, phenols, ethers, and esters. These derivatives have their own unique properties and applications .
Scientific Research Applications
2-[Bis(2-hydroxyethyl)amino]ethanol;phosphoric acid;2-[2,4,6-tris(1-phenylethyl)phenoxy]ethanol is widely used in scientific research due to its versatile properties. Some of the key applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery systems.
Industry: Utilized in the formulation of surfactants, emulsifiers, and stabilizers.
Mechanism of Action
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol;phosphoric acid;2-[2,4,6-tris(1-phenylethyl)phenoxy]ethanol involves its interaction with various molecular targets and pathways. The amino alcohol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The phosphoric acid group can participate in phosphorylation reactions, modulating signal transduction pathways. The phenoxy group can interact with hydrophobic regions of biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 2-[Bis(2-hydroxyethyl)amino]ethanol
- Phosphoric acid
- 2-[2,4,6-tris(1-phenylethyl)phenoxy]ethanol
Uniqueness
What sets 2-[Bis(2-hydroxyethyl)amino]ethanol;phosphoric acid;2-[2,4,6-tris(1-phenylethyl)phenoxy]ethanol apart from similar compounds is its combination of functional groups, which imparts unique chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;phosphoric acid;2-[2,4,6-tris(1-phenylethyl)phenoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34O2.C6H15NO3.H3O4P/c1-23(26-13-7-4-8-14-26)29-21-30(24(2)27-15-9-5-10-16-27)32(34-20-19-33)31(22-29)25(3)28-17-11-6-12-18-28;8-4-1-7(2-5-9)3-6-10;1-5(2,3)4/h4-18,21-25,33H,19-20H2,1-3H3;8-10H,1-6H2;(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSWXNJLUAJKPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3)OCCO)C(C)C4=CC=CC=C4.C(CO)N(CCO)CCO.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52NO9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
105362-40-1 | |
Record name | Poly(oxy-1,2-ethanediyl), α-[2,4,6-tris(1-phenylethyl)phenyl]-ω-hydroxy-, phosphate, compd. with 2,2′,2′′-nitrilotris[ethanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105362-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
697.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethanol, 2,2',2''-nitrilotris-, compd. with .alpha.-[2,4,6-tris(1-phenylethyl)phenyl]-.omega.-hydroxypoly(oxy-1,2-ethanediyl) phosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
105362-40-1 | |
Record name | Ethanol, 2,2',2''-nitrilotris-, compd. with .alpha.-[2,4,6-tris(1-phenylethyl)phenyl]-.omega.-hydroxypoly(oxy-1,2-ethanediyl) phosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2,2',2''-nitrilotris-, compd. with α-[2,4,6-tris(1-phenylethyl)phenyl]-ω-hydroxypoly(oxy-1,2-ethanediyl) phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.378 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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